molecular formula C6H6BrIN2 B6215328 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole CAS No. 2731006-89-4

1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole

Cat. No.: B6215328
CAS No.: 2731006-89-4
M. Wt: 312.9
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Description

1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[1,2-c]imidazole core. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the halogenation of a pyrrolo[1,2-c]imidazole precursor. The process may include the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives .

Mechanism of Action

The mechanism of action of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with molecular targets through its halogen substituents. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivatives formed.

Properties

CAS No.

2731006-89-4

Molecular Formula

C6H6BrIN2

Molecular Weight

312.9

Purity

95

Origin of Product

United States

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